2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-1,3-oxazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-21(2)17-20-15(14(11-19)16(24)25-17)23-9-7-22(8-10-23)13-5-3-12(18)4-6-13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYFSEWTNOCIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile , with the CAS number 303997-31-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18FN5O2
- Molecular Weight : 343.36 g/mol
- Boiling Point : 454.5 ± 55.0 °C (predicted)
- Density : 1.32 ± 0.1 g/cm³ (predicted)
- pKa : 8.35 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring in its structure allows it to mimic neurotransmitters, potentially acting as an agonist or antagonist depending on the receptor subtype.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures often interact with GPCRs, leading to downstream signaling events such as:
- Activation of adenylyl cyclase
- Modulation of intracellular calcium levels
- Influence on cyclic AMP (cAMP) pathways
These mechanisms are critical for understanding the compound's effects on mood regulation and cognitive functions .
Antidepressant and Anxiolytic Effects
Several studies have explored the antidepressant and anxiolytic potential of compounds related to the target molecule. For instance:
- Case Study 1 : A study on related piperazine derivatives demonstrated significant anxiolytic effects in animal models, suggesting that modifications in the piperazine structure could enhance these properties .
Anticancer Activity
The compound's oxazine moiety has been linked to anticancer properties in various studies:
- Case Study 2 : Research on oxazine derivatives indicated that they exhibit cytotoxic activity against several cancer cell lines, potentially through induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the piperazine and oxazine rings can significantly alter receptor affinity and selectivity:
| Compound Variant | Receptor Affinity | Biological Activity |
|---|---|---|
| Base Compound | Moderate | Anxiolytic |
| Fluorinated Variant | High | Antidepressant |
| Methylated Variant | Low | Reduced efficacy |
This table illustrates how structural modifications can lead to varying degrees of biological activity.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds containing oxazine rings have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxazine have been reported to exhibit activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
- Antimicrobial Properties : Studies have highlighted the antimicrobial potential of oxazine derivatives, suggesting that they may inhibit bacterial growth and serve as leads for antibiotic development .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities through mechanisms involving the inhibition of inflammatory mediators .
Case Studies
Comparison with Similar Compounds
Substituent Variations in the Piperazine/Piperidine Region
Key analogs differ in the substituents attached to the piperazine/piperidine moiety, impacting steric, electronic, and pharmacological properties.
Key Observations:
- Fluorine vs. Methyl Groups: The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile compared to the bulkier 2,6-dimethylphenyl analog. Fluorine’s electron-withdrawing effect may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) .
- Piperazine vs.
- Methylpiperazino Modification: The 4-methylpiperazino analog (CAS 477853-42-2) introduces a methyl group, which may increase lipophilicity and alter metabolic stability compared to the parent compound .
Pharmacological Implications of Structural Differences
- Target Compound: The 4-fluorophenyl group may improve CNS penetration due to fluorine’s ability to enhance membrane permeability. The nitrile group could confer resistance to oxidative metabolism .
- 2,6-Dimethylphenyl Analog: Increased steric hindrance from methyl groups might reduce binding affinity to flat receptor pockets but improve selectivity for bulkier targets .
- Piperidino Analog: Reduced hydrogen-bonding capacity may lower affinity for amine-binding receptors (e.g., GPCRs) but improve solubility in non-polar environments .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the assembly of the oxazine core followed by functionalization with fluorophenyl-piperazine and dimethylamino groups. Key steps include cyclization (e.g., using DCC/DMAP as coupling agents) and nucleophilic substitution under inert atmospheres. Reaction temperatures are critical (e.g., 60–80°C for cyclization) to avoid side products. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity. For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
Q. How can researchers optimize yields during the final purification stage?
- Methodological Answer : Yield optimization requires solvent screening (e.g., acetonitrile for polar intermediates) and gradient elution in chromatography. Adjusting pH during crystallization (e.g., using acetic acid) can enhance crystal formation. Monitoring reaction progress via thin-layer chromatography (TLC) minimizes over-reaction. Typical yields range from 60–75% after optimization .
Advanced Research Questions
Q. How can computational chemistry guide the rational design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO gaps) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases or GPCRs). Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents that improve binding affinity (e.g., fluorophenyl groups for hydrophobic interactions) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity). Statistical meta-analysis identifies confounding variables (e.g., solvent choice affecting cell permeability). Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) confirm mechanism consistency .
Q. How do reaction fundamentals inform scalable reactor design for this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., piperazine coupling). Computational fluid dynamics (CFD) models optimize mixing efficiency. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste. Pilot-scale trials should prioritize solvent recovery systems to align with green chemistry principles .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s neuropharmacological potential?
- Methodological Answer : SAR studies require systematic substitution (e.g., replacing 4-fluorophenyl with other halophenyl groups) and in vitro/in vivo correlation. Use patch-clamp electrophysiology to assess ion channel modulation. Confounding factors like metabolic stability (e.g., CYP450 assays) must be quantified to isolate structural contributions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 2) and plasma (pH 7.4) environments at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Accelerated stability studies (e.g., 40°C/75% humidity) predict shelf life. Use Arrhenius plots to extrapolate degradation kinetics. Include antioxidants (e.g., ascorbic acid) in formulations if oxidation is observed .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) calculates EC₅₀/ED₅₀ values. Bootstrap resampling estimates confidence intervals. For multi-target effects, hierarchical clustering groups compounds by activity profiles. Outlier detection (e.g., Grubbs’ test) ensures data integrity .
Q. How can machine learning improve the prediction of synthetic pathways for novel analogs?
- Methodological Answer :
Train neural networks on reaction databases (e.g., Reaxys) to predict feasible routes. Feature engineering prioritizes retrosynthetic steps (e.g., piperazine coupling as a key disconnection). Transfer learning adapts models to oxazine-specific reactivity. Validate predictions with high-throughput robotic synthesis platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
